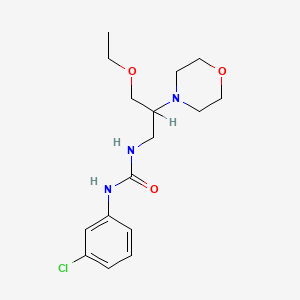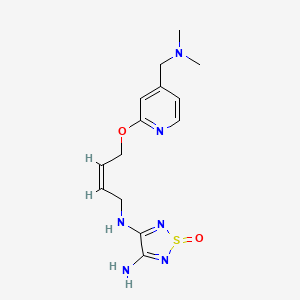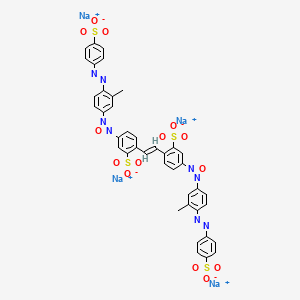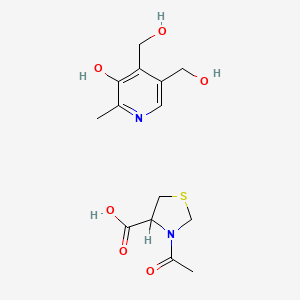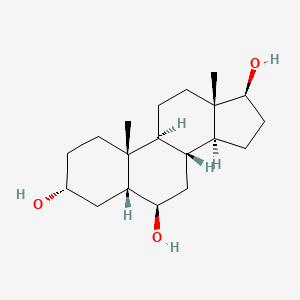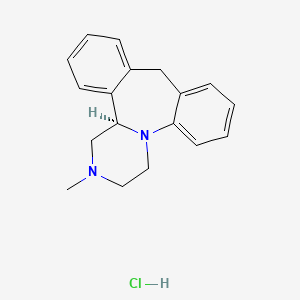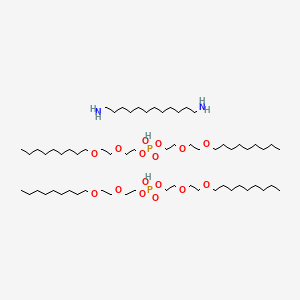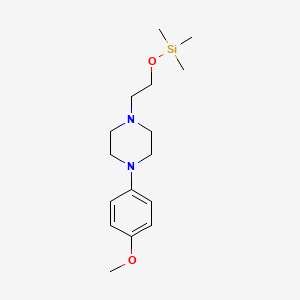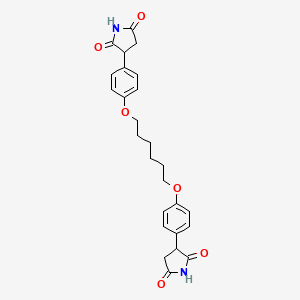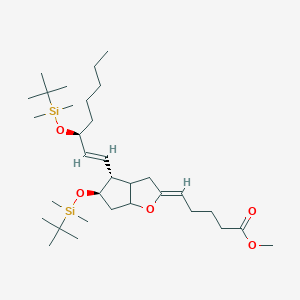
2-(2-(2-Hydroxypropoxy)-1-methylethoxy)-1-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(2-Hydroxypropoxy)-1-methylethoxy)-1-propanol, also known as tetrapropylene glycol, is a chemical compound with significant industrial and scientific applications. It is a member of the propylene glycol family, characterized by its multiple hydroxyl groups, which contribute to its versatility in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(2-Hydroxypropoxy)-1-methylethoxy)-1-propanol typically involves the hydrolysis of 1,2-epoxy propane (propylene oxide). The process is carried out under elevated temperature and pressure conditions, resulting in a mixture of propylene glycol oligomers, including tetrapropylene glycol . The reaction conditions are carefully controlled to ensure the desired product’s purity and yield.
Industrial Production Methods: In industrial settings, the production of tetrapropylene glycol involves the separation of propylene glycol mixtures through distillation. This process allows for the isolation of tetrapropylene glycol from other propylene glycol isomers . The industrial production methods are designed to maximize efficiency and minimize waste, making the process economically viable.
化学反应分析
Types of Reactions: 2-(2-(2-Hydroxypropoxy)-1-methylethoxy)-1-propanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxyl groups, which serve as reactive sites.
Common Reagents and Conditions: Common reagents used in the reactions of tetrapropylene glycol include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield aldehydes or carboxylic acids, while reduction reactions can produce alcohols or ethers.
科学研究应用
2-(2-(2-Hydroxypropoxy)-1-methylethoxy)-1-propanol has a wide range of scientific research applications. In chemistry, it is used as a solvent and a reactant in the synthesis of various compounds. In biology, it serves as a stabilizer for enzymes and proteins. In medicine, it is utilized in the formulation of pharmaceuticals and as a component in drug delivery systems. Industrially, it is employed in the production of polymers, resins, and other materials .
作用机制
The mechanism of action of 2-(2-(2-Hydroxypropoxy)-1-methylethoxy)-1-propanol involves its interaction with molecular targets through its hydroxyl groups. These interactions can lead to the stabilization of proteins and enzymes, enhancing their activity and stability. The compound’s ability to form hydrogen bonds with other molecules is a key aspect of its mechanism of action .
相似化合物的比较
Similar Compounds: Similar compounds to 2-(2-(2-Hydroxypropoxy)-1-methylethoxy)-1-propanol include other propylene glycol oligomers such as dipropylene glycol and tripropylene glycol. These compounds share similar chemical structures and properties but differ in the number of propoxy groups attached to the central carbon chain .
Uniqueness: What sets this compound apart from its similar compounds is its higher molecular weight and the presence of additional hydroxyl groups. These features contribute to its unique chemical reactivity and its ability to serve as a versatile intermediate in various chemical processes .
属性
CAS 编号 |
1352000-02-2 |
|---|---|
分子式 |
C9H20O4 |
分子量 |
192.25 g/mol |
IUPAC 名称 |
2-[1-(2-hydroxypropoxy)propan-2-yloxy]propan-1-ol |
InChI |
InChI=1S/C9H20O4/c1-7(11)5-12-6-9(3)13-8(2)4-10/h7-11H,4-6H2,1-3H3 |
InChI 键 |
HOSWMDVSFIPWTG-UHFFFAOYSA-N |
规范 SMILES |
CC(CO)OC(C)COCC(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


